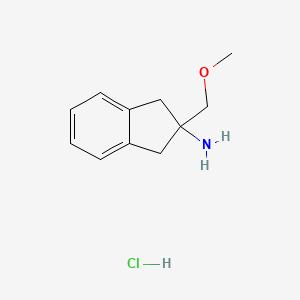

2-Methoxymethyl-indan-2-ylamine hydrochloride

Description

Contextual Significance of the Indan (B1671822) Scaffold in Organic and Medicinal Chemistry Research

The indan scaffold, a bicyclic hydrocarbon structure consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a recognized "privileged scaffold" in medicinal chemistry. Its rigid conformation and synthetic tractability make it an ideal foundation for the construction of a wide array of therapeutic agents. The value of this scaffold is demonstrated by its presence in successful pharmaceuticals, such as the Alzheimer's disease drug Donepezil. nih.gov

Researchers have extensively utilized the indan and indanone framework to develop potent and selective molecules. These derivatives have shown the ability to modulate the activity of key enzymes implicated in neurodegenerative diseases, including monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE). nih.gov This capacity to interact with critical biological targets underscores the indan scaffold's significance as a core structure in the design of novel neuroprotective agents and other therapeutics. nih.govnih.gov

Overview of Stereochemically Defined Amine Derivatives in Chemical Synthesis and Molecular Probing

The spatial arrangement of atoms, or stereochemistry, is a critical factor in the function of biologically active molecules. For amine derivatives, which are central to a vast number of physiological processes, the precise three-dimensional structure can dictate the molecule's interaction with its biological target. Consequently, the development of synthetic methods that allow for the control of stereochemistry is a cornerstone of modern organic and medicinal chemistry.

Stereochemically defined amines are not only pursued as potential therapeutics but are also invaluable as molecular probes. nih.gov These tools are designed to interact with specific biological systems, such as receptors or enzymes, in a highly selective manner. By studying these interactions, researchers can elucidate complex biological pathways, validate new drug targets, and understand the mechanisms of disease at a molecular level. The synthesis of such precise molecular tools often involves complex, multi-step processes designed to yield a single, desired stereoisomer.

Academic Focus on 2-Methoxymethyl-indan-2-ylamine (B1501949) Hydrochloride: A Research Perspective

2-Methoxymethyl-indan-2-ylamine hydrochloride is a specific, functionalized derivative of the 2-aminoindan (B1194107) core. Publicly available academic literature focusing exclusively on this compound is limited, suggesting its role as a highly specialized research chemical rather than a widely studied agent. Its structure, featuring a methoxymethyl group at the C2 position of the indan ring, represents a deliberate and targeted modification.

In chemical research, such specific substitutions are typically designed to probe structure-activity relationships (SAR). The introduction of the methoxymethyl group—a small, flexible, hydrogen-bond accepting moiety—at the quaternary C2 carbon could be intended to investigate how steric bulk and electronic properties at this position influence binding affinity and selectivity for a particular biological target. It is likely synthesized as part of a focused library of compounds to systematically explore the chemical space around the 2-aminoindan pharmacophore.

Below are the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 1187928-09-1 |

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.704 g/mol |

| Canonical Name | 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride |

| Physical State | Not widely reported |

Historical Trajectory of Research on 2-Substituted Indan-2-ylamines and Related Scaffolds

The study of aminoindanes has its roots in pharmacological research, where the parent compound, 2-aminoindan (2-AI), was investigated for various therapeutic applications, including as an anti-Parkinsonian agent. researchgate.netwikipedia.org 2-AI is a conformationally rigid analog of amphetamine, a structural feature that has made it and its derivatives subjects of significant interest in neuroscience and medicinal chemistry. researchgate.net

Initial research focused on the parent compound and its simple N-substituted derivatives. nih.gov Over time, synthetic efforts expanded to include substitutions on the aromatic ring, leading to compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI). researchgate.netnih.gov These modifications were often aimed at modulating the compounds' interactions with monoamine transporters (SERT, DAT, and NET) to achieve specific pharmacological profiles. nih.gov The development of compounds with substitutions directly on the cyclopentane ring, particularly at the C2 position alongside the amine, represents a more advanced stage of this research trajectory, aimed at achieving finer control over the molecule's steric and electronic properties.

Scope and Objectives of Advanced Research on this compound

Advanced research on a specialized compound like this compound is typically driven by a set of precise objectives within a drug discovery or chemical biology program. The primary goal is to understand the impact of the C2-methoxymethyl substitution on the molecule's biological and chemical properties.

Key research objectives would likely include:

Synthesis and Characterization: Developing and optimizing a robust synthetic route to produce the compound in high purity and characterizing its chemical structure and properties.

Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of this compound to that of the parent 2-aminoindan and other C2-substituted analogs. This helps to map out the specific contributions of the methoxymethyl group to target engagement.

Target Identification and Validation: Utilizing the compound as a chemical probe to identify and validate novel biological targets. Its unique structure may confer selectivity for a particular receptor or enzyme subtype that is not achieved with other analogs.

Pharmacokinetic Profiling: Investigating how the methoxymethyl group influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for assessing its potential as a lead compound for further development.

Lead Optimization: Using the data gathered from SAR and pharmacokinetic studies to inform the design of next-generation compounds with improved potency, selectivity, and drug-like properties. The compound serves as a critical data point in the iterative process of molecular refinement.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methoxymethyl)-1,3-dihydroinden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-8-11(12)6-9-4-2-3-5-10(9)7-11;/h2-5H,6-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBRDILFRIXTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC2=CC=CC=C2C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-09-1 | |

| Record name | 1H-Inden-2-amine, 2,3-dihydro-2-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 2 Methoxymethyl Indan 2 Ylamine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for the Indan-2-ylamine Core

Retrosynthetic analysis is a problem-solving technique in which a target molecule is systematically dismantled into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds and performing "transforms," which are the reverse of known chemical reactions, to reveal potential synthetic pathways. slideshare.net

For the 2-Methoxymethyl-indan-2-ylamine (B1501949) core, two primary strategic disconnections are most logical. The first is the disconnection of the C2-amine bond, a type of Carbon-Nitrogen (C-N) bond disconnection. This transform leads back to a 2-substituted 2-indanone (B58226) precursor and an amine source. The second key disconnection involves breaking the five-membered carbocyclic ring, typically through a transform corresponding to an intramolecular cyclization, such as a Friedel-Crafts reaction. This approach simplifies the indanone precursor to an appropriately substituted phenylpropionic acid derivative or a related open-chain structure.

Approaches to Indanone Precursors and their Functionalization

The synthesis of the indanone skeleton is a critical step in building the target molecule's framework. 1-Indanone and 2-indanone are the most common precursors, with numerous synthetic routes developed for their preparation. researchgate.net For the synthesis of a 2-substituted indan-2-ylamine, a 2-indanone intermediate is the most direct precursor. However, functionalization can also proceed from 1-indanones.

A prevalent and classical method for constructing the indanone ring is the intramolecular Friedel–Crafts acylation. researchgate.net This reaction typically involves the cyclization of 3-phenylpropionic acid or its corresponding acid chloride in the presence of a strong acid catalyst. researchgate.netbeilstein-journals.org Polyphosphoric acid (PPA) or strong acids like trifluoromethanesulfonic acid are often employed for the cyclization of the carboxylic acid, while a Lewis acid such as aluminum chloride (AlCl₃) is used for the acid chloride variant. beilstein-journals.org More environmentally benign and reusable catalysts, such as Nafion-H, have also been successfully utilized. beilstein-journals.org

Another powerful approach is the Nazarov cyclization, an electrocyclization of divinyl ketones, which has been applied for the synthesis of functionalized 1-indanones under the catalysis of iridium(III) complexes. beilstein-journals.org Furthermore, rhodium-catalyzed tandem reactions have been developed for the one-pot synthesis of 2,3-disubstituted indanones from internal alkynes in water, offering a sustainable and highly efficient method. organic-chemistry.org

| Method | Precursor Type | Catalyst/Reagent | Key Features |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acid/Chloride | PPA, H₂SO₄, AlCl₃, Nafion-H | Classic, reliable method for ring closure. researchgate.netbeilstein-journals.org |

| Nazarov Cyclization | Divinyl Ketones | Iridium(III) complexes, AgSbF₆ | Forms functionalized 1-indanones under mild conditions. beilstein-journals.org |

| Rhodium-Catalyzed Tandem Cyclization | Internal Alkynes | Rhodium complexes | One-pot synthesis in water, high regio- and diastereoselectivity. organic-chemistry.org |

| Intramolecular Hydroacylation | 2-Vinylbenzaldehydes | L-proline | Metal-free, environmentally benign pathway to indanones. rsc.org |

Once the 2-indanone core is obtained, functionalization at the C2 position to introduce the methoxymethyl group is required. This can be achieved through the alkylation of the 2-indanone enolate. The ketone is first treated with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the nucleophilic enolate, which is then reacted with a methoxymethyl halide (e.g., methoxymethyl chloride, MOM-Cl) to install the desired side chain.

Methodologies for Amine Introduction at the Indan-2-position

With the 2-methoxymethyl-2-indanone precursor in hand, the next crucial step is the introduction of the amine functionality at the C2 position. Several standard and advanced methods are available for this transformation. cd-bioparticles.comyoutube.comyoutube.com

Reductive amination is one of the most direct and widely used methods. chemicalbook.com This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or benzylamine (B48309), in the presence of a reducing agent. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd-C). youtube.com Using a removable protecting group, like benzylamine followed by hydrogenolysis, can be an effective strategy. chemicalbook.com

An alternative two-step approach involves the conversion of the ketone to an oxime , followed by reduction. The 2-indanone derivative can be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 2-indanone oxime. Subsequent reduction of the oxime C=N bond, using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or dissolving metal reduction (e.g., Na/ethanol), yields the desired 2-aminoindane. google.com

More sophisticated methods for creating C2-aminoindanes have also been developed. For instance, the synthesis of 2-aminoindane-2-carboxylic acid has been achieved through the dialkylation of a nucleophilic glycine (B1666218) equivalent, specifically a Ni(II)-complex of a glycine Schiff base, with o-dibromoxylene. nih.gov This highlights the potential for building the amine functionality into the core structure from acyclic precursors.

Enantioselective Synthesis of 2-Methoxymethyl-indan-2-ylamine Hydrochloride

The target molecule possesses a quaternary stereocenter at the C2 position, making its enantioselective synthesis a significant challenge that requires precise stereocontrol. researchgate.net Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate a large quantity of an enantioenriched product, is the most elegant and efficient strategy to achieve this goal.

Asymmetric Catalysis in the Construction of Indan-2-ylamine Stereocenters

Asymmetric catalysis can be employed to establish the C2 stereocenter either during the formation of the indanone ring or in a subsequent functionalization step. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for constructing chiral centers in indane frameworks. rsc.org For example, palladium-catalyzed asymmetric carboamination reactions have been developed for the synthesis of chiral 2-aminoindane derivatives with excellent yield and enantiomeric excess (ee). mdpi.com

In transition-metal catalysis, the source of chirality is typically a ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. oup.comnih.gov The design and optimization of these chiral ligands are crucial for achieving high enantioselectivity. mdpi.com

A common and highly successful design principle is the use of C₂-symmetric ligands . researchgate.net This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. mdpi.comrsc.org Prominent examples of ligand classes used in asymmetric catalysis include:

Chiral Phosphines: Ligands like BINAP and SEGPHOS are widely used in asymmetric hydrogenations and cross-coupling reactions. mdpi.com

Bis(oxazolines) (BOX): These C₂-symmetric ligands are readily synthesized from chiral amino alcohols and are effective in a variety of Lewis acid-catalyzed reactions. acs.org

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have proven to be versatile ligands for various metals, enabling highly enantioselective transformations. mdpi.com

Spiro Ligands: Ligands based on a spirobiindane skeleton, such as SPINOL, are conformationally rigid and have demonstrated exceptional activity and selectivity in numerous reactions. rsc.orgoup.com

The optimization process involves tuning the steric and electronic properties of the ligand to match the specific substrate and reaction, a process that can be accelerated through parallel synthesis and high-throughput screening. core.ac.uk

| Ligand Class | Example(s) | Key Structural Feature | Common Applications |

| Chiral Diphosphines | BINAP, SEGPHOS | C₂-Symmetric biaryl backbone | Asymmetric hydrogenation, cross-coupling. mdpi.com |

| Bis(oxazolines) | PyBOX, PhBOX | C₂-Symmetric, bidentate N,N-ligands | Lewis acid catalysis, cyclopropanation. acs.org |

| N-Heterocyclic Carbenes | IBiox | Chiral N-substituents | Asymmetric C-H activation, arylation. mdpi.com |

| Spiro Ligands | SPINOL, SPiroP | Rigid spirocyclic backbone | Hydrogenation, Heck reactions, cycloadditions. rsc.orgoup.com |

Both organocatalysis and transition-metal catalysis offer distinct advantages for the stereocontrolled synthesis of the target structure.

Transition-Metal Catalysis: Palladium catalysis has been particularly effective for synthesizing chiral indanes. Wolfe and coworkers developed an asymmetric palladium-catalyzed carboamination of alkenyl bromides that produces 2-aminoindane derivatives in excellent yields and high enantioselectivity (up to 99% ee). mdpi.com This method constructs the five-membered ring and installs the amine in a single, stereocontrolled step. Other transition metals like rhodium and nickel have also been employed in enantioselective cyclizations and cross-coupling reactions to generate chiral indane scaffolds. rsc.orgnih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. rsc.org For the synthesis of a chiral 2-substituted-2-indanone precursor, several organocatalytic strategies are viable. For instance, the enantioselective intramolecular Michael addition can be used to form the indanone ring with high stereocontrol. nih.gov Chiral primary or secondary amines, such as those derived from proline, can catalyze reactions through enamine or iminium ion intermediates. rsc.org Chiral phosphoric acids have also emerged as powerful Brønsted acid catalysts for a range of enantioselective transformations, including cyclizations that could establish the indane stereocenter. researchgate.netnih.gov

| Catalytic System | Catalyst/Ligand | Reaction Type | Stereocontrol Mechanism | Reported ee |

| Palladium Catalysis | Pd(0) / Chiral Phosphine (B1218219) | Alkene Carboamination | Asymmetric C-N and C-C bond formation. mdpi.com | Up to 99% |

| Rhodium Catalysis | [Rh(cod)₂]OTf / Bisphosphine | Hydroalkynylation | Migratory insertion into chiral metal complex. acs.org | High |

| Organocatalysis (Amine) | Proline Derivatives | Intramolecular Michael/Aldol | Enamine/Iminium ion activation. nih.gov | Up to 99% |

| Organocatalysis (Acid) | Chiral Phosphoric Acid (TRIP) | Intramolecular aza-Michael | Chiral counterion directs nucleophilic attack. nih.gov | Up to 96% |

By employing these advanced catalytic methodologies, the synthesis of this compound can be achieved with high efficiency and excellent control over its absolute stereochemistry, providing access to enantiopure material for further investigation.

Chiral Auxiliary-Mediated Approaches to Indan-2-ylamine Stereoisomers

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule covalently bonds to an achiral substrate, directing subsequent chemical transformations to occur on a specific face of the molecule, thereby inducing stereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of a C2-substituted indan-2-ylamine, one could envision a strategy starting from indan-2-one.

A plausible approach involves the derivatization of an indan-2-carboxylic acid precursor. The carboxylic acid can be coupled to a well-established chiral auxiliary, such as an Evans' oxazolidinone or Oppolzer's camphorsultam. researchgate.net Deprotonation of the resulting chiral imide with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. This enolate could then undergo a highly diastereoselective reaction. For instance, an electrophilic amination reaction could install the nitrogen atom, or an alkylation with a methoxymethyl halide equivalent could set the quaternary center prior to a Curtius or Hofmann rearrangement to reveal the amine.

Pseudoephedrine and its analogue pseudoephenamine are also powerful chiral auxiliaries for the asymmetric alkylation of enolates derived from amides. nih.gov An amide formed between indan-2-carboxylic acid and (S,S)-pseudoephedrine would be expected to undergo deprotonation and subsequent alkylation with high diastereoselectivity, which is particularly effective for creating quaternary carbon centers. nih.gov The choice of auxiliary is critical, as it dictates the facial bias of the reaction.

| Chiral Auxiliary | Typical Reaction Type | Achievable Diastereoselectivity (d.r.) | Cleavage Conditions |

| Evans' Oxazolidinone | Aldol, Alkylation, Amination | >95:5 | LiOH/H₂O₂; LiBH₄ |

| Oppolzer's Camphorsultam | Diels-Alder, Alkylation | >98:2 | LiAlH₄; hydrolysis |

| Pseudoephedrine Amide | Alkylation (Quaternary Centers) | >90:10 | Acid/Base Hydrolysis |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of Hydrazones | >95:5 | Ozonolysis; H₂/Raney-Ni |

This table presents a comparison of common chiral auxiliaries and their general effectiveness in asymmetric reactions relevant to the synthesis of chiral amines and quaternary centers.

Diastereoselective Synthesis Utilizing Substrate Control

Substrate-controlled diastereoselective synthesis relies on one or more pre-existing stereocenters within the starting material to direct the formation of new stereocenters. rsc.org This intrinsic chirality biases the energy of the diastereomeric transition states, favoring the formation of one diastereomer over the other. In the context of the indan (B1671822) scaffold, a synthetic strategy could commence with an enantiomerically pure indan derivative, such as a chiral indanol.

For example, starting with (1R,2S)-1-aminoindan-2-ol, a well-known chiral building block, the existing stereocenters at C1 and C2 could be leveraged. nih.gov The hydroxyl group at C2 could be converted into a leaving group, followed by an intramolecular SN2 reaction by the C1-amino group (after suitable protection/deprotection steps) to form an aziridine (B145994) intermediate. Regioselective opening of this aziridine at the C2 position with a methoxymethyl nucleophile would proceed with inversion of configuration, establishing the desired stereochemistry at the quaternary center. The stereochemical outcome is dictated by the inherent structure of the bicyclic aziridinium (B1262131) ion intermediate.

Alternatively, a chiral pool starting material like an enantiopure indanol could be oxidized to the corresponding indanone, which then undergoes further reactions. The presence of a chiral substituent elsewhere on the indan ring system could direct the facial attack of reagents at the C2 carbonyl, although the effect diminishes with distance. The effectiveness of substrate control is highly dependent on the proximity and nature of the directing group relative to the reacting center.

| Chiral Indan Substrate | Reaction Type | Directing Group | Expected Major Diastereomer |

| (R)-1-Hydroxyindan | Epoxidation of exocyclic C2-methylene | C1-OH | (1R, 2S)-Spiro-epoxide |

| (S)-4-Bromoindan-2-one | Nucleophilic addition to C2-carbonyl | C4-Br (steric hindrance) | Reagent attacks from less hindered face |

| (1R, 2S)-Indan-1,2-diol | Conversion to cyclic sulfate, nucleophilic opening | Substrate backbone | Diastereomer from SN2 at C2 |

This table illustrates hypothetical substrate-controlled reactions on the indan scaffold, where existing chirality directs the stereochemical outcome of subsequent transformations.

Regioselective Functionalization and Substituent Introduction Strategies

Selective Alkylation and Arylation at the Amine Nitrogen

Once the 2-methoxymethyl-indan-2-ylamine core is synthesized, further functionalization at the primary amine may be required. A primary challenge in the N-alkylation of primary amines is preventing over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acs.org Several strategies have been developed to achieve selective mono-alkylation.

Reductive amination is a robust method for controlled alkylation. For example, reaction of the primary amine with an aldehyde or ketone forms an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. This method is highly effective for introducing a variety of alkyl groups. Another modern approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. nih.gov Catalysts based on earth-abundant metals like manganese can facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, releasing water as the only byproduct. nih.gov This method is atom-economical and environmentally benign. For selective mono-methylation, using methanol (B129727) under these conditions is particularly noteworthy. nih.gov

For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is the preeminent method. This reaction couples the amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base to form a new C-N bond. Careful selection of the ligand and reaction conditions is crucial to ensure high yields and prevent side reactions.

| Method | Alkylating/Arylating Agent | Catalyst/Reagent | Selectivity | Byproduct |

| Reductive Amination | Aldehydes/Ketones | NaBH(OAc)₃, NaBH₃CN | High for mono-alkylation | Stoichiometric salts |

| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Often poor, risk of over-alkylation | Halide salts |

| Borrowing Hydrogen | Alcohols | Mn or Ru Pincer Complex | Excellent for mono-alkylation | Water |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Pd Catalyst + Ligand (e.g., BINAP) | N/A (Arylation) | Halide salts |

This table compares various methods for the selective functionalization of a primary amine, highlighting their advantages and disadvantages.

Directed Functionalization of the Indan Aromatic Ring

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings, obviating the need for pre-functionalized substrates. nih.gov This strategy relies on a directing group (DG) within the substrate that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond (typically ortho to the DG's attachment point) and enabling its cleavage and subsequent functionalization. rsc.org

For the 2-methoxymethyl-indan-2-ylamine scaffold, the primary amine itself, or a simple derivative, can serve as an effective directing group. For example, the amine can be converted into a pyridine, amide, or pyrimidine (B1678525) moiety, which are well-known DGs for palladium-, rhodium-, or ruthenium-catalyzed C-H functionalization. mdpi.com This would allow for the selective introduction of aryl, alkyl, or other functional groups at the C4 and/or C7 positions of the indan aromatic ring, which are ortho to the C3a-C4 and C7a-C7 bonds, respectively, but sterically accessible. More advanced transient directing groups could also be employed, which form a reversible bond with the amine and are removed in the course of the reaction, streamlining the synthetic sequence. iitb.ac.in

| Directing Group (on Amine) | Catalyst System | Position Functionalized | Reaction Type |

| Picolinamide | Pd(OAc)₂ | C4 / C7 | Arylation, Alkylation |

| 2-Pyridylsulfonyl | RuCl₂(p-cymene)₂ | C4 / C7 | Acylation |

| Pyrimidine | Rh₂(OAc)₄ | C4 / C7 | Alkenylation |

| N-nitroso | Rh(III) | C4 / C7 | Annulation |

This table outlines potential directing group strategies for the regioselective C-H functionalization of the indan aromatic ring, based on established methodologies.

Optimization of Reaction Parameters for Preparative Scale Synthesis in Academic Settings

Solvent Effects and Reaction Medium Engineering

The transition from small-scale discovery to preparative scale synthesis (grams to hundreds of grams) necessitates rigorous optimization of reaction parameters, with the choice of solvent being paramount. nih.gov The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction rates, selectivity, and catalyst stability. whiterose.ac.ukresearchgate.net

In transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination or C-H functionalization steps discussed previously, the solvent's coordinating ability can affect the stability and reactivity of the catalytic species. scispace.com For instance, in palladium-catalyzed aminations, polar aprotic solvents like dioxane, toluene, and THF are commonly used. acs.org The polarity can stabilize charged intermediates in the catalytic cycle. The addition of a co-solvent, such as tert-butanol, has been shown to improve selectivity for mono-arylation by influencing the aggregation state of the base and the catalyst. acs.org

For preparative work, factors such as solvent cost, boiling point (for ease of removal), safety, and environmental impact become critical. Reaction medium engineering might involve exploring biphasic systems for easier catalyst recovery or employing greener solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) as alternatives to traditional solvents like THF or dioxane. The optimization process often involves screening a matrix of solvents, bases, and temperatures to identify conditions that provide a balance of high yield, purity, and operational simplicity suitable for larger scale operations.

| Reaction Type | Solvent 1 | Outcome (Yield/Selectivity) | Solvent 2 | Outcome (Yield/Selectivity) | Reference Principle |

| Pd-Catalyzed Amination | Dioxane | 57% Yield (Low mono-selectivity) | Dioxane / t-BuOH (1:1) | 80% Yield (High mono-selectivity) | acs.org |

| Rh-Catalyzed C-H Activation | Toluene | 75% Yield | 1,2-Dichloroethane (DCE) | 55% Yield | mdpi.com |

| Asymmetric Alkylation | THF | 90% d.r. (Z-enolate) | Toluene | 90% d.r. (E-enolate) | researchgate.net |

This table provides illustrative examples of how solvent choice can dramatically impact the outcome of key synthetic transformations relevant to the synthesis of the target compound.

Temperature, Pressure, and Catalyst Loading Studies

The optimization of reaction parameters such as temperature, pressure, and catalyst loading is a critical aspect of developing efficient and scalable syntheses for pharmaceutical intermediates like this compound. These studies are fundamental to maximizing product yield, minimizing reaction times, and ensuring the formation of a clean product with fewer impurities. While specific studies detailing the optimization of these parameters for the synthesis of this compound are not extensively available in public literature, the principles can be extrapolated from synthetic processes for related indanylamine derivatives, often involving catalytic hydrogenation or reductive amination. google.com

In a typical catalytic hydrogenation to produce an indanylamine, a precursor such as an oxime or an imine is reduced in the presence of a catalyst, commonly Palladium on carbon (Pd/C). google.com Temperature studies would identify the optimal thermal conditions to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation. Pressure studies, particularly concerning the hydrogen gas used in the reduction, are crucial for ensuring sufficient reactant availability at the catalyst surface to drive the reaction to completion. Catalyst loading is optimized to find the lowest effective amount that achieves a high conversion rate, balancing reaction efficiency with the cost of the precious metal catalyst.

The following interactive table illustrates a hypothetical optimization study for a generic catalytic hydrogenation to form an indan-2-ylamine derivative, demonstrating the interplay between these critical parameters.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5 | 25 | 1 | 24 | 75 | 70 |

| 2 | 5 | 50 | 5 | 12 | 98 | 92 |

| 3 | 2 | 50 | 5 | 18 | 95 | 90 |

| 4 | 5 | 80 | 5 | 8 | 99 | 85 (impurity formation noted) |

This table is a hypothetical representation of an optimization study.

Novel Synthetic Routes and Methodological Innovations for Related Indan-2-ylamine Structures

The synthesis of chiral amines, including complex structures like indan-2-ylamines, is a significant focus of modern organic chemistry. Innovations aim to improve efficiency, selectivity, and environmental sustainability compared to traditional methods.

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, offering a powerful method for producing enantiomerically pure compounds. For the synthesis of chiral amines, enzymes such as transaminases, lipases, and oxidases are particularly valuable. mdpi.comnih.gov A potential chemoenzymatic route to an enantiopure indan-2-ylamine derivative could involve the kinetic resolution of a racemic mixture. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated by standard methods like chromatography. mdpi.com

Alternatively, an asymmetric synthesis could be employed using a transaminase. This approach would involve the conversion of a prochiral ketone precursor, 2-methoxymethyl-indan-2-one, directly into the desired single-enantiomer amine using a genetically engineered transaminase and an inexpensive amine donor. This method is highly attractive as it can generate the desired product with high enantiomeric excess (ee) in a single step. nih.gov

Modern enabling technologies like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including enhanced reaction speed, improved safety, and greater scalability. researchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to directly and efficiently heat the reaction mixture. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reaction profiles. nih.govmdpi.com For the synthesis of indan-2-ylamine derivatives, microwave heating could be applied to steps such as the formation of an intermediate imine or in a catalyst-driven cyclization reaction, providing rapid and uniform heating that is difficult to achieve conventionally. nih.govbeilstein-journals.org The ability to precisely control temperature can minimize the formation of byproducts.

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. This methodology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to highly reproducible results. researchgate.net For potentially hazardous reactions, the small internal volume of a flow reactor enhances safety. A multi-step synthesis of an indan-2-ylamine derivative could be streamlined by coupling several flow reactors in sequence, allowing for the continuous production of the final product without the need to isolate intermediates. This approach is particularly well-suited for industrial-scale production. researchgate.net

Structural Elucidation and Conformational Landscape of 2 Methoxymethyl Indan 2 Ylamine Hydrochloride

Computational Chemistry Approaches to Molecular Structure and Dynamics

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While general principles and methodologies for these analytical techniques are well-established in chemical research, their specific application and the resulting data for 2-Methoxymethyl-indan-2-ylamine (B1501949) hydrochloride are not documented in the sources accessed. Crafting an article on this subject without specific data would require speculation and fabrication of research findings, which falls outside the scope of providing scientifically accurate information.

Further research in specialized, proprietary databases or new experimental and computational studies would be necessary to generate the specific data required to address the outlined topics.

Quantum Chemical Characterization of Acid-Base Properties and Protonation States

The acid-base properties of 2-Methoxymethyl-indan-2-ylamine hydrochloride are pivotal to its behavior in biological systems. Quantum chemical methods offer a powerful lens through which to explore these properties at a molecular level, providing insights that are often difficult to obtain through experimental means alone. Such computational studies can elucidate the intrinsic factors governing the compound's pKa value, proton affinity, and the relative stabilities of its different protonation states.

The primary site of protonation in 2-Methoxymethyl-indan-2-ylamine is the nitrogen atom of the amino group. The equilibrium between the neutral amine and its protonated (conjugate acid) form is fundamental to its interaction with its environment. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, is a critical parameter. Theoretical calculations can predict pKa values with increasing accuracy, often complementing experimental measurements. peerj.comresearchgate.net

Computational approaches to pKa prediction for amines typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation of the protonated amine in a solvent, usually water. researchgate.net Various theoretical methods, including semi-empirical, ab initio, and Density Functional Theory (DFT), can be employed for these calculations. peerj.comresearchgate.net The choice of method and basis set, along with the model used to simulate the solvent, are all crucial for obtaining accurate results.

The protonation state of a molecule can significantly influence its conformational preferences and its interactions with biological targets. mdpi.com For 2-Methoxymethyl-indan-2-ylamine, quantum chemical calculations can map out the potential energy surface of both the neutral and protonated forms, identifying the most stable conformations. These calculations can also provide information on the distribution of charge within the molecule in its different protonation states.

A detailed quantum chemical analysis would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the neutral amine and its protonated form are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to true energy minima and to calculate thermodynamic properties.

Solvation Energy Calculations: Since pKa is a property in solution, the effect of the solvent (typically water) must be included. This is often done using continuum solvation models.

pKa Calculation: The pKa is then calculated from the Gibbs free energy of the deprotonation reaction.

The following tables present illustrative data from a hypothetical quantum chemical study on 2-Methoxymethyl-indan-2-ylamine, showcasing the types of results that such an investigation would yield.

Table 1: Calculated Thermodynamic Properties for the Protonation of 2-Methoxymethyl-indan-2-ylamine

| Parameter | Value | Units |

| Gas-phase Proton Affinity | -225.8 | kcal/mol |

| Aqueous-phase Proton Affinity | -8.5 | kcal/mol |

| Gibbs Free Energy of Protonation (Gas) | -219.3 | kcal/mol |

| Gibbs Free Energy of Protonation (Aqueous) | -2.1 | kcal/mol |

Table 2: Predicted pKa Values using Different Computational Methods

| Method | Solvation Model | Predicted pKa |

| B3LYP/6-31G* | PCM | 9.8 |

| M06-2X/6-311+G** | SMD | 9.5 |

| AM1 | COSMO | 10.1 |

These theoretical investigations provide a detailed picture of the acid-base chemistry of this compound, which is essential for understanding its behavior and interactions at a molecular level.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methoxymethyl Indan 2 Ylamine Hydrochloride Analogs

Rational Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 2-Methoxymethyl-indan-2-ylamine (B1501949) hydrochloride is centered on methodically altering specific parts of the molecule to map the pharmacophore and optimize activity. This involves the synthesis of derivative libraries where each modification isolates a particular variable, such as the size, polarity, or electronic nature of a substituent.

While specific SAR studies on the 2-methoxymethyl group of this particular compound are not extensively detailed in publicly available literature, general medicinal chemistry principles allow for a rational exploration of this position. The methoxymethyl group consists of an ether linkage and a terminal methyl group, both of which are prime candidates for modification to probe interactions within a receptor's binding pocket.

Hydroxylation: Replacing the methyl ether with a hydroxyl group (to form a hydroxymethyl analog) would introduce a hydrogen bond donor and acceptor, significantly increasing polarity. This modification would test the hypothesis that hydrogen bonding in this region is beneficial for affinity.

Alkylation: Extending the alkyl chain of the ether (e.g., to ethoxymethyl or propoxymethyl) systematically increases lipophilicity and steric bulk. Such modifications are used to explore the size and hydrophobic nature of the corresponding binding cavity. A positive correlation between chain length and activity might suggest the presence of a hydrophobic pocket.

Ether Replacements: The ether oxygen itself is a key feature, capable of acting as a hydrogen bond acceptor. Replacing it with other functionalities, such as a thioether (sulfur) or methylene (B1212753) (carbon), would systematically alter its electronic and hydrogen bonding capacity, providing insight into the importance of this specific atom for molecular recognition. The synthesis of such alkoxymethyl derivatives is a known strategy for creating chemical diversity and evaluating their biological effects. nih.gov

The aromatic ring of the indan (B1671822) nucleus is a critical site for modification, as substituents can profoundly alter the molecule's electronic properties and provide additional points of interaction. Both the position and the nature of the substituent dictate its effect on biological activity. The influence of these substituents can be understood through a combination of inductive and resonance effects. nih.govlibretexts.org

Inductive Effects: These are primarily driven by the electronegativity of the atoms in the substituent, which can donate or withdraw electron density through the sigma bonds of the ring.

Resonance Effects: These involve the donation or withdrawal of electrons through the pi-system of the aromatic ring, which can have a more profound impact on the electron distribution at the ortho, meta, and para positions. libretexts.org

Studies on related 2-aminoindan (B1194107) derivatives have demonstrated the importance of aromatic substitution. For instance, adding a 5-methoxy group to the 2-aminoindan core (5-MeO-AI) was found to decrease affinity for α2A and α2B adrenoceptors by five-fold and for α2C receptors by thirty-fold compared to the unsubstituted 2-aminoindan (2-AI). nih.gov This suggests that the electronic or steric effects of substitution at this position are detrimental to binding at these specific receptors. nih.govresearchgate.net Further substitution, as seen in 5-methoxy-6-methyl-2-aminoindan (MMAI), also resulted in lower affinity for α2 receptors compared to 2-AI. nih.gov

Conversely, in a different series of 2-aminoindans evaluated for dopaminergic activity, substitutions at the 4-position, such as 4-hydroxy or 4,7-dimethoxy, were found to be crucial for producing activity. nih.gov This highlights that the electronic requirements for activity are highly dependent on the specific biological target.

The following table summarizes the binding affinities (Ki, nM) of various ring-substituted 2-aminoindan analogs at different monoamine transporters and receptors.

| Compound | DAT | NET | SERT | α2A | α2B | α2C | 5-HT1A | 5-HT2B |

| 2-AI | >10,000 | >10,000 | >10,000 | 134 | 211 | 41 | >10,000 | >10,000 |

| 5-MeO-AI | >10,000 | >10,000 | >10,000 | 721 | 1,030 | 1,220 | 2,050 | 834 |

| MMAI | >10,000 | >10,000 | >10,000 | 667 | 1,060 | 1,250 | >10,000 | 973 |

| MDAI | 4,822 | >10,000 | >10,000 | 1,770 | 2,740 | 1,050 | >10,000 | >10,000 |

Data sourced from Halberstadt et al., 2019. nih.govresearchgate.net

The primary amine at the 2-position is a fundamental feature, often protonated at physiological pH, allowing for a critical ionic interaction with biological targets. Modifying this group through N-alkylation or acylation is a common strategy to fine-tune activity.

N-Alkylation: Adding alkyl groups (e.g., methyl, ethyl, propyl) to the nitrogen atom can have several effects. It increases lipophilicity, introduces steric bulk, and can alter the pKa of the amine. Studies on 2-aminoindans have shown that N-alkylation is a key determinant of activity and selectivity. For example, di-n-propyl and diethyl 2-aminoindan derivatives have been evaluated for dopaminergic activity. nih.gov The size and nature of the alkyl groups can influence the preferred conformation of the side chain, which in turn affects receptor fit. nih.gov

Acylation: Converting the amine to an amide via acylation neutralizes its basic character and introduces a hydrogen bond acceptor (the carbonyl oxygen). This is a drastic modification that can help determine if the positive charge of the protonated amine is essential for activity.

Investigation of Stereochemical Influence on Molecular Recognition and Interactions

Because the 2-position of the indan ring is a stereocenter, 2-Methoxymethyl-indan-2-ylamine hydrochloride exists as a pair of enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govmdpi.com This is because biological systems, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. nih.gov

The differential activity between stereoisomers is a powerful tool in SAR studies. By synthesizing and testing each enantiomer separately, researchers can gain insights into the three-dimensional requirements of the binding site. nih.gov

In studies of related 2-aminoindan derivatives, stereoselectivity has been clearly demonstrated. For example, in the case of 4-hydroxy-2-di-n-propylaminoindan, the R-isomer was found to be more potent as a dopaminergic agent than the S-isomer. nih.gov This indicates that the specific 3D arrangement of the substituents around the chiral center is critical for optimal interaction with the dopamine (B1211576) receptor. Similarly, studies on other chiral molecules have shown that only the "natural" isomer may show significant potency, suggesting that stereochemistry is relevant for recognition by transporters and targets. nih.gov Comparing the activity of the R- and S-enantiomers of 2-Methoxymethyl-indan-2-ylamine would therefore be a critical step in defining its pharmacophore.

Molecular mechanics and X-ray crystallography studies on related 2-aminoindans have shown that the orientation of the nitrogen atom is critical for activity. nih.gov For some centrally acting dopamine receptor agonists, an equatorial position of the nitrogen, which places it close to the plane of the aromatic ring, is considered a prerequisite for potent agonism. nih.gov However, for other derivatives, an axial orientation is more stable. The interplay between different substituents on the ring and on the amine itself can shift this conformational equilibrium. For instance, calculations showed that (R)-4-methoxy-2-aminoindan is more stable in the N-axial conformation, while the active dopaminergic agonist (R)-4-hydroxy-2-(dialkylamino)indan is predicted to be more stable in the N-equatorial conformation. nih.gov

These studies underscore that molecular recognition is not a static process but a dynamic one, where the ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor site is paramount for its biological activity.

Computational Approaches to Ligand Design and Molecular Interaction Prediction

Computational methods are integral to modern drug discovery, providing powerful tools for the design of novel ligands and the prediction of their interactions with biological targets. For analogs of this compound, these approaches offer a rational basis for optimizing potency, selectivity, and pharmacokinetic properties. By simulating molecular interactions, these techniques guide the synthesis of new derivatives with improved therapeutic potential.

Molecular Docking and Scoring for Predicted Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial in understanding the binding mode of this compound analogs at their target site.

Research Findings: Molecular docking studies on a series of indan-2-ylamine analogs have provided valuable insights into their binding mechanisms. For instance, docking simulations of these analogs into the active site of a target protein, such as a monoamine transporter, can reveal key interactions. The indan scaffold typically occupies a hydrophobic pocket, while the amine group forms critical hydrogen bonds with specific amino acid residues. The methoxymethyl substituent at the 2-position can explore additional binding pockets, potentially enhancing affinity and selectivity.

The scoring functions used in conjunction with docking algorithms estimate the binding affinity of the ligand for the target. A lower docking score generally indicates a more favorable binding interaction. By comparing the docking scores of various analogs, researchers can prioritize the synthesis of compounds predicted to have higher potency.

Below is an illustrative data table of molecular docking scores for a hypothetical series of this compound analogs, showcasing how modifications to the core structure can influence predicted binding affinity.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| I | 2-Methoxymethyl-indan-2-ylamine | -8.5 | Asp79, Ser148, Phe320 |

| II | 2-Ethoxymethyl-indan-2-ylamine | -8.2 | Asp79, Ser148, Phe320 |

| III | 2-(Trifluoromethyl)-indan-2-ylamine | -9.1 | Asp79, Ser148, Phe320, Val152 |

| IV | 2-Methoxymethyl-5-fluoro-indan-2-ylamine | -8.8 | Asp79, Ser148, Phe320, Tyr83 |

| V | 2-Methoxymethyl-5-hydroxy-indan-2-ylamine | -9.3 | Asp79, Ser148, Phe320, Ser151 |

This data is illustrative and based on general principles of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Potencies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govresearchgate.netresearchgate.netscirp.orgmdpi.com For this compound analogs, QSAR models can predict the potency of newly designed compounds before their synthesis and experimental testing. nih.gov

Research Findings: A 2D-QSAR study on a series of 2-aminoindan derivatives revealed that both electronic and steric parameters significantly influence their biological activity. nih.gov For example, the model might indicate that electron-withdrawing groups on the aromatic ring of the indan scaffold enhance activity, while bulky substituents at certain positions are detrimental.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the structure-activity relationship. These models generate contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, a CoMFA model for indan-2-ylamine analogs might show a green contour (sterically favored) near the 5-position of the indan ring, suggesting that larger substituents in this region could increase potency.

An example of a QSAR equation derived for a series of analogs could be:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

This hypothetical equation suggests that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight has a negative impact.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.netdovepress.commdpi.comprimescholars.com A pharmacophore model for this compound analogs would typically include features like a hydrophobic group (the indan core), a hydrogen bond donor (the amine), and potentially a hydrogen bond acceptor (the ether oxygen of the methoxymethyl group).

Research Findings: Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. dovepress.com This process, known as virtual screening, can identify structurally diverse molecules that are likely to be active at the target of interest. nih.govnih.govfrontiersin.orgresearchgate.net For example, a virtual screen using a pharmacophore derived from active indan-2-ylamine analogs could lead to the discovery of new scaffolds that are not based on the indan ring system but still present the necessary chemical features in the correct spatial orientation.

The results of a virtual screening campaign are typically ranked based on how well each molecule fits the pharmacophore model. The top-ranking hits are then subjected to further computational analysis, such as molecular docking, before being selected for synthesis and biological evaluation.

Scaffold Hopping and Bioisosteric Replacements Strategies for Indan-2-ylamine Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel and patentable chemical entities with improved properties. uniroma1.itnih.govslideshare.netresearchgate.net

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a different chemical moiety while retaining the key functional groups responsible for biological activity. uniroma1.itnih.govslideshare.netresearchgate.net The goal is to identify new lead compounds with similar or improved activity but with a different intellectual property profile and potentially better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For indan-2-ylamine derivatives, a scaffold hopping approach might replace the indan core with other bicyclic or even monocyclic systems that can spatially orient the essential amine and methoxymethyl groups in a similar fashion.

Examples of Scaffold Hopping for the Indan Core:

| Original Scaffold | Hopped Scaffold | Rationale |

| Indan | Tetralin | Maintains bicyclic structure with increased flexibility. |

| Indan | Benzofuran | Introduces a heteroatom, potentially altering electronic properties and metabolic stability. |

| Indan | Phenylpiperidine | Replaces the rigid bicyclic system with a more flexible monocyclic scaffold. |

This table provides illustrative examples of scaffold hopping strategies.

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a new compound with similar biological activity. spirochem.comcambridgemedchemconsulting.commdpi.comnih.govnih.gov This strategy is often used to fine-tune the properties of a lead compound, such as improving metabolic stability, altering lipophilicity, or enhancing target selectivity. spirochem.comcambridgemedchemconsulting.commdpi.comnih.govnih.gov

In the context of this compound analogs, bioisosteric replacements can be applied to various parts of the molecule.

Examples of Bioisosteric Replacements:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH₃) | Hydroxy (-OH) | Can introduce a new hydrogen bonding interaction. |

| Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Can alter electronic properties and improve metabolic stability. |

| Phenyl ring | Pyridyl ring | Can improve solubility and introduce a potential hydrogen bond acceptor. |

| Amine (-NH₂) | Hydroxylamine (B1172632) (-NHOH) | Can modulate basicity and hydrogen bonding capacity. |

This table illustrates potential bioisosteric replacements for functional groups in indan-2-ylamine derivatives.

By employing these computational and medicinal chemistry strategies, researchers can systematically explore the chemical space around the this compound scaffold to design and identify new analogs with optimized therapeutic profiles.

Investigation of Molecular Interactions and Biochemical Mechanisms Preclinical and in Vitro Focus

Molecular Target Identification and Engagement Studies in Cell-Free Systems

The initial step in characterizing a novel compound like 2-Methoxymethyl-indan-2-ylamine (B1501949) hydrochloride involves identifying its molecular targets. This process is crucial for understanding its mechanism of action and potential therapeutic applications.

Ligand-Receptor Binding Affinity Profiling

To determine the binding affinity of 2-Methoxymethyl-indan-2-ylamine hydrochloride to potential receptor targets, researchers would typically employ techniques such as radioligand binding assays or surface plasmon resonance (SPR). These methods quantify the interaction between a ligand (the compound) and a receptor.

Radioligand Binding Assays: This technique involves using a radioactively labeled version of a known ligand that binds to the target receptor. The assay measures the ability of this compound to displace the radioligand, thereby providing an indirect measure of its binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This method provides real-time data on the association and dissociation rates of the ligand-receptor complex, from which the dissociation constant (KD) can be calculated. A lower KD value signifies a stronger interaction.

Hypothetical Ligand-Receptor Binding Affinity Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

| Receptor Target | Assay Type | Affinity Constant (Ki/KD) |

|---|---|---|

| Hypothetical Receptor A | Radioligand Binding Assay | Data Not Available |

| Hypothetical Receptor B | Surface Plasmon Resonance | Data Not Available |

Enzyme Inhibition or Activation Assays

Should initial screening suggest that this compound interacts with an enzyme, its inhibitory or activating potential would be characterized. This typically involves determining the half-maximal inhibitory concentration (IC50) or activation concentration (AC50).

IC50 Determination: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. wikipedia.org It is a standard measure of the potency of an antagonist or inhibitor. wikipedia.org A lower IC50 value indicates a more potent inhibitor.

Hypothetical Enzyme Inhibition Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

| Enzyme Target | IC50 Value |

|---|---|

| Hypothetical Enzyme X | Data Not Available |

| Hypothetical Enzyme Y | Data Not Available |

Enzymatic Biotransformations of this compound in Isolated Systems

Understanding how a compound is metabolized is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro systems, such as liver microsomes and recombinant enzymes, are commonly used for these investigations.

Characterization of Metabolites Formed In Vitro

Incubating this compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, allows for the identification of potential metabolites. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are then used to separate and identify the chemical structures of these metabolites.

Identification of Contributing Cytochrome P450 Isoforms and Other Metabolizing Enzymes

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. mdpi.com To identify which specific CYP isoforms are involved in the metabolism of this compound, researchers would use a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms in liver microsome incubations.

Hypothetical Metabolic Profile of this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

| Metabolizing Enzyme | Metabolite Formed | Metabolic Pathway |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Analysis of Allosteric and Orthosteric Binding Mechanisms

Understanding whether a compound binds to the primary (orthosteric) binding site of a receptor or to a secondary (allosteric) site is fundamental to its pharmacological characterization. nih.gov

Orthosteric Binding: Orthosteric ligands bind to the same site as the endogenous ligand or substrate. nih.gov Their effects are typically competitive in nature.

Allosteric Binding: Allosteric modulators bind to a site topographically distinct from the orthosteric site. nih.gov They can modulate the affinity and/or efficacy of the orthosteric ligand, acting as positive, negative, or neutral allosteric modulators. nih.gov

Distinguishing between these mechanisms often involves sophisticated binding and functional assays. For example, an allosteric modulator's effect on the binding affinity of an orthosteric radioligand can be measured. A change in the KD or Bmax of the radioligand in the presence of the test compound would suggest an allosteric interaction.

Elucidation of Molecular Signaling Cascades Activated or Modulated by the Compound in Model Systems

There is no available scientific literature detailing the molecular signaling cascades that are activated or modulated by this compound in any model systems. Preclinical and in vitro studies that would identify specific pathways, downstream effector molecules, or receptor interactions have not been published or are not publicly accessible.

Application of this compound as a Chemical Probe for Biological System Interrogation

Information regarding the use of this compound as a chemical probe to investigate biological systems is not present in the available scientific literature. A chemical probe is a small molecule used to study biological systems, and there is no indication that this compound has been utilized for such purposes in published research.

Analytical Methodologies for Research and Quality Control of 2 Methoxymethyl Indan 2 Ylamine Hydrochloride

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography is an indispensable tool for separating and analyzing the components of a chemical mixture. For 2-Methoxymethyl-indan-2-ylamine (B1501949) hydrochloride, various chromatographic techniques are applied to ensure the purity of research batches and to profile any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Batches

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and identifying non-volatile impurities in active pharmaceutical ingredients (APIs). A typical reversed-phase HPLC (RP-HPLC) method is developed to separate the main compound from any related substances, such as synthesis precursors, byproducts, or degradation products.

Method development involves a systematic process of selecting the appropriate column, mobile phase, and detection parameters to achieve optimal separation (resolution) between the analyte and its potential impurities. For an amine salt like 2-Methoxymethyl-indan-2-ylamine hydrochloride, a C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The method is then validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. altabrisagroup.comamsbiopharma.com Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. pharmaguideline.comnih.govactascientific.com

Interactive Table: Example HPLC Method and Validation Parameters

| Parameter | Condition / Specification | Purpose |

| Chromatographic Conditions | ||

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Gradient elution for resolving peaks. |

| Flow Rate | 1.0 mL/min | Ensures consistent retention times. |

| Column Temperature | 30 °C | Maintains stable separation conditions. |

| Detection Wavelength | 265 nm | Wavelength for optimal UV absorbance. |

| Injection Volume | 10 µL | Standardized amount of sample. |

| Validation Parameters | ||

| Specificity | No interference from blank/placebo | Confirms analyte is measured accurately. |

| Linearity (r²) | ≥ 0.998 | Proportional response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Closeness of results to the true value. |

| Precision (% RSD) | ≤ 2.0% | Consistency of repeated measurements. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Lowest amount of analyte detectable. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Lowest amount of analyte quantifiable. |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

During the synthesis of this compound, various organic solvents may be used. Gas Chromatography (GC), typically coupled with headspace sampling (HS-GC), is the standard method for identifying and quantifying these residual solvents. chromatographyonline.comthermofisher.com This analysis is critical as residual solvents have no therapeutic benefit and can be toxic. dergipark.org.trdergipark.org.tr The methodology generally follows the procedures outlined in the United States Pharmacopeia (USP) General Chapter <467> Residual Solvents. thermofisher.com

The HS-GC-FID (Flame Ionization Detector) technique involves heating a solution of the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. shimadzu.com This prevents non-volatile matrix components from contaminating the instrument.

Interactive Table: Typical HS-GC Conditions for Residual Solvent Analysis

| Parameter | Condition | Purpose |

| GC Conditions | ||

| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm | Standard column for residual solvents. |

| Carrier Gas | Nitrogen or Helium | Mobile phase for GC. |

| Oven Program | Initial 40°C, ramp to 240°C | Separates solvents by boiling point. |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic compounds. |

| Headspace Conditions | ||

| Sample Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dissolves the API sample. |

| Vial Equilibration Temp | 80 °C | Promotes volatilization of solvents. |

| Equilibration Time | 30 min | Allows equilibrium between liquid and gas phase. |

| Common Solvents Monitored | Methanol, Ethanol, Isopropyl Alcohol, Toluene, Tetrahydrofuran, Hexane (B92381) | Potential residues from synthesis. |

Chiral Chromatography for Enantiomeric Purity Determination in Research Samples

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since different enantiomers can have distinct pharmacological activities, determining the enantiomeric purity is essential. sigmaaldrich.com Chiral chromatography, a specialized form of HPLC, is used for this purpose. yakhak.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether-based CSPs are commonly employed for separating chiral amines. ankara.edu.tr The mobile phase is typically a non-polar solvent system, such as hexane and an alcohol modifier like isopropanol (B130326) or ethanol.

Interactive Table: Example Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | CSP creates transient diastereomeric complexes with the enantiomers, allowing for differential retention. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine | The non-polar mobile phase is typical for normal-phase chiral separations. Diethylamine is often added to improve peak shape for basic analytes. |

| Flow Rate | 0.8 mL/min | Optimized for best resolution and analysis time. |

| Column Temperature | 25 °C | Temperature is controlled to ensure reproducible retention and selectivity. |

| Detection Wavelength | 265 nm | UV detection based on the aromatic indan (B1671822) chromophore. |

| Analyte Measured | Enantiomeric excess (e.e.) | Quantifies the purity of one enantiomer over the other. |

Spectroscopic Quantification Methods in Research Matrices

Spectroscopic methods provide complementary information to chromatography and are particularly useful for quantification and absolute purity assessment.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and rapid method for determining the concentration of a substance in solution, provided it contains a chromophore (a part of the molecule that absorbs light). The indan moiety in this compound contains an aromatic ring, which acts as a chromophore and absorbs UV light.

The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 260-280 nm for aromatic systems, and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the sample solution can be accurately determined. nih.govjlps.gr.jp

Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same substance. acs.org It is considered an orthogonal technique to chromatography. researchgate.net The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.org

In a typical ¹H qNMR experiment, a precisely weighed amount of the sample is dissolved with a precisely weighed amount of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone). researchgate.net By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. acs.org This method is particularly valuable for characterizing hydrochloride salts. researchgate.net

Interactive Table: Key Parameters for ¹H qNMR Purity Assessment

| Parameter | Specification | Purpose |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |

| Solvent | Deuterated Methanol (CD₃OD) or DMSO-d₆ | Dissolves the sample and provides a lock signal; chosen to avoid signal overlap. |

| Internal Standard (IS) | Maleic Acid or 1,4-Dinitrobenzene | A stable, high-purity compound with signals that do not overlap with the analyte. |

| Analyte Signal | Aromatic protons on the indan ring or methoxymethyl protons | A well-resolved signal unique to the analyte, free from impurity signals. |

| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time) | Ensures complete relaxation of all protons for accurate integration. |

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio. |

| Calculation | Purity (%) = [ (I_analyte / N_analyte) / (I_IS / N_IS) ] * [ (MW_analyte / MW_IS) ] * [ (m_IS / m_analyte) ] * Purity_IS | Equation to calculate absolute purity based on integrals (I), number of protons (N), molecular weights (MW), and masses (m). |

Advanced Techniques for Metabolite Identification and Quantification in In Vitro Systems (e.g., LC-MS/MS for enzyme assays)

The elucidation of metabolic pathways is a critical step in the characterization of a new chemical entity. In vitro systems, such as human liver microsomes (pHLM) and S9 fractions, offer a controlled environment to study the metabolic transformation of this compound. The primary analytical tool for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.

In Vitro Metabolic Systems:

Human Liver Microsomes (pHLM): These preparations contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for oxidative metabolism.

Human Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions, such as conjugation.

Recombinant Human Enzymes: The use of specific recombinant CYP or other metabolic enzymes can help to pinpoint the exact enzymes responsible for the metabolism of the compound.

Metabolic Pathways of Structurally Related Compounds:

Studies on structurally similar compounds, such as 2-aminoindane and N-methyl-2-aminoindane, have revealed key metabolic transformations. For instance, N-methyl-2-aminoindane undergoes hydroxylation to form a hydroxylamine (B1172632) and diastereomers of a beta-hydroxylated metabolite. nih.govresearchgate.net Furthermore, 2-aminoindane has been shown to undergo acetylation, a Phase II conjugation reaction, in incubations with S9 fractions. nih.govresearchgate.net Research on compounds containing a methoxymethyl group suggests that O-desmethylation is a common metabolic pathway mediated by CYP enzymes. nih.gov

Based on these findings, the predicted metabolic pathways for this compound include:

O-demethylation: Cleavage of the methyl group from the methoxymethyl moiety to form a primary alcohol.